Dichloro(1,10-phenanthroline)palladium(II)
Description
Dichloro(1,10-phenanthroline)palladium(II): is an organometallic compound with the chemical formula C12H8Cl2N2Pd . It is a coordination complex where palladium is bonded to two chlorine atoms and one 1,10-phenanthroline ligand. This compound is known for its catalytic properties and is widely used in various organic synthesis reactions .
Properties
CAS No. |
14783-10-9 |
|---|---|
Molecular Formula |
C12H8Cl2N2Pd |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
palladium(2+);1,10-phenanthroline;dichloride |
InChI |
InChI=1S/C12H8N2.2ClH.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 |
InChI Key |
YGAISFRMWCCXCG-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Pd]Cl |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Pd+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(1,10-phenanthroline)palladium(II) can be synthesized by reacting 1,10-phenanthroline with palladium(II) chloride. The reaction typically takes place in an organic solvent such as methanol or ethanol under inert gas conditions (e.g., nitrogen or argon) to prevent oxidation .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves scaling up the laboratory preparation methods. The reaction conditions are optimized for higher yields and purity, often involving controlled temperature and pressure settings .
Chemical Reactions Analysis
Types of Reactions: Dichloro(1,10-phenanthroline)palladium(II) is involved in various types of reactions, including:
Oxidation and Reduction Reactions: It can participate in redox reactions, where it acts as a catalyst.
Substitution Reactions: The chlorine atoms can be substituted by other ligands in the presence of suitable reagents.
Coupling Reactions: It is widely used in cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves aryl halides and boronic acids in the presence of a base like potassium carbonate.
Heck Reaction: Involves aryl halides and alkenes, usually in the presence of a base and a phosphine ligand.
Sonogashira Coupling: Involves aryl halides and terminal alkynes, often in the presence of a copper co-catalyst.
Major Products: The major products of these reactions are often complex organic molecules, including biaryl compounds, styrenes, and enynes, which are valuable in pharmaceuticals and materials science .
Scientific Research Applications
Chemistry: Dichloro(1,10-phenanthroline)palladium(II) is extensively used as a catalyst in organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. It is particularly valuable in the synthesis of complex organic molecules .
Biology and Medicine: Research has shown that this compound can affect the aggregation of proteins, such as the human prion protein PrP106-126, which is relevant in studying neurodegenerative diseases .
Industry: In industrial applications, it is used in the production of fine chemicals, pharmaceuticals, and advanced materials due to its catalytic efficiency and selectivity .
Mechanism of Action
The mechanism by which Dichloro(1,10-phenanthroline)palladium(II) exerts its catalytic effects involves the coordination of the palladium center with substrates, facilitating various organic transformations. The 1,10-phenanthroline ligand stabilizes the palladium center, enhancing its reactivity. The molecular targets and pathways involved depend on the specific reaction, but generally, the palladium center acts as a site for oxidative addition and reductive elimination steps .
Comparison with Similar Compounds
- Dichloro(2,2’-bipyridine)palladium(II)
- Dichloro(1,10-phenanthroline)nickel(II)
- Dichloro(1,10-phenanthroline)platinum(II)
Uniqueness: Dichloro(1,10-phenanthroline)palladium(II) is unique due to its high catalytic efficiency and selectivity in various coupling reactions. Compared to its nickel and platinum analogs, the palladium complex often exhibits superior reactivity and broader applicability in organic synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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